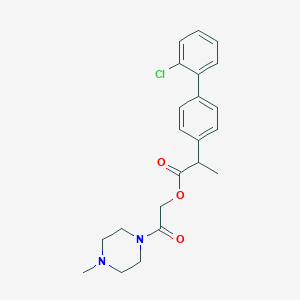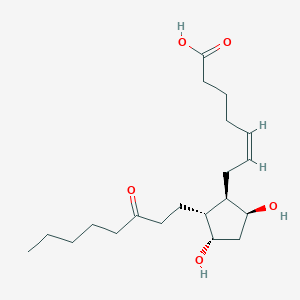
5-Azidouridine-5'-triphosphate
Übersicht
Beschreibung
5-Azidouridine-5’-triphosphate is a modified nucleoside triphosphate that features an azido group at the 5-position of the uridine base
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azidouridine-5’-triphosphate typically involves the introduction of an azido group to the uridine base. One common method includes the reaction of uridine with azidotrimethylsilane in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the azido group .
Industrial Production Methods
Industrial production of 5-Azidouridine-5’-triphosphate may involve large-scale synthesis using automated synthesizers. These systems can precisely control reaction conditions, such as temperature and pH, to optimize yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
5-Azidouridine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazole derivatives through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine.
Common Reagents and Conditions
Nucleophilic Substitution: Cyclooctynes are commonly used in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with 5-Azidouridine-5’-triphosphate.
Reduction: Triphenylphosphine in the presence of water is used to reduce the azido group to an amine.
Major Products
Triazole Derivatives: Formed through click chemistry reactions.
Aminouridine Triphosphate: Formed through reduction of the azido group.
Wissenschaftliche Forschungsanwendungen
5-Azidouridine-5’-triphosphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Azidouridine-5’-triphosphate involves its incorporation into RNA during transcription. The azido group can then be used as a chemical handle for further modifications, such as cross-linking with proteins or other nucleic acids. This allows researchers to study RNA interactions and functions in greater detail .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Azidomethyl-2’-deoxyuridine: Another azido-modified nucleoside used in similar applications.
8-Azidoadenosine Triphosphate: Used in click chemistry and fluorescent imaging.
Uniqueness
5-Azidouridine-5’-triphosphate is unique due to its specific incorporation into RNA and its versatility in chemical modifications. Its azido group provides a reactive site for various chemical reactions, making it a valuable tool in molecular biology and biochemistry .
Eigenschaften
IUPAC Name |
[[(2R,3S,4R,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O15P3/c10-13-12-3-1-14(9(18)11-7(3)17)8-6(16)5(15)4(27-8)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,4-6,8,15-16H,2H2,(H,22,23)(H,24,25)(H,11,17,18)(H2,19,20,21)/t4-,5-,6-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVGSULTDVJPTN-UNGCPHIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N5O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147167 | |
| Record name | 5-Azidouridine-5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105518-68-1 | |
| Record name | 5-Azidouridine-5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105518681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Azidouridine-5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















